Egfr-IN-27

EGFR inhibitor T790M C797S

Overcoming C797S-mediated resistance to third-generation EGFR inhibitors requires compounds with maintained potency against triple mutants. Egfr-IN-27 (WO2021249324A1, compound 511) delivers: • <50 nM IC50 across six clinically relevant EGFR mutants including Del19/T790M/C797S and L858R/T790M/C797S • Ideal for isogenic cell line models comparing efficacy vs. osimertinib (IC50=8.98 nM for L858R/T790M/C797S) • Suitable for HTS workflows targeting multiple EGFR resistance variants simultaneously

Molecular Formula C35H46N9O2P
Molecular Weight 655.8 g/mol
Cat. No. B15143854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-27
Molecular FormulaC35H46N9O2P
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)C=C
InChIInChI=1S/C35H46N9O2P/c1-7-24-21-29(31(46-4)22-30(24)44-15-11-26(12-16-44)43-19-17-42(3)18-20-43)40-35-38-23-25(8-2)34(41-35)39-28-10-9-27-32(37-14-13-36-27)33(28)47(5,6)45/h8-10,13-14,21-23,26H,2,7,11-12,15-20H2,1,3-6H3,(H2,38,39,40,41)
InChIKeyLUKWWQICCRFYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-27: Pan-Mutant EGFR Inhibitor


Egfr-IN-27 (CAS: 2752328-62-2), designated as compound 511 in patent WO2021249324A1, is a small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It exhibits potent inhibitory activity against a panel of clinically relevant EGFR mutations, including primary activating mutations (Del19, L858R), the T790M gatekeeper resistance mutation, and the C797S triple-mutant variants that confer resistance to third-generation inhibitors . Biochemical assays report IC50 values of <50 nM across six distinct mutant EGFR isoforms, positioning this compound as a research tool for investigating pan-mutant EGFR inhibition and overcoming acquired resistance mechanisms in non-small cell lung cancer (NSCLC) models .

Pan-mutant EGFR kinase inhibition study fit
Covers primary activating (Del19, L858R), T790M gatekeeper, and C797S resistance mutations
Supports mutation-matched inhibitor selection for resistance model research

Why Generic EGFR Inhibitor Substitution Fails


EGFR inhibitors are not interchangeable due to profound differences in their mutation selectivity profiles. While third-generation inhibitors like osimertinib are effective against T790M-positive tumors, they exhibit significantly reduced potency against the emerging C797S resistance mutation, with IC50 values increasing from 8.98 nM for L858R/T790M/C797S to 441.90 nM for wild-type EGFR [1]. Conversely, pan-mutant inhibitors such as Egfr-IN-27 are designed to maintain sub-50 nM potency across a spectrum of mutants including Del19/T790M/C797S and L858R/T790M/C797S triple-mutants . Substituting a compound with a narrow mutation coverage for one with broad pan-mutant activity can lead to experimental failure in models harboring complex resistance mutations, underscoring the necessity of mutation-matched inhibitor selection for reproducible research outcomes [1].

Third-generation EGFR inhibitors (e.g., osimertinib) may lose potency against C797S resistance mutations, limiting reproducibility in triple-mutant models.

Mutant-specific or narrow-coverage inhibitors may not cover Del19/T790M/C797S or L858R/T790M/C797S variants, leading to experimental failure.

Substituting a pan-mutant inhibitor with a mutation-specific agent may shift target engagement profiles in complex resistance model systems.

Quantitative Differentiation Evidence


Pan-Mutant Potency Across T790M and C797S Variants

Egfr-IN-27 demonstrates broad pan-mutant inhibitory activity with IC50 values <50 nM for six distinct EGFR mutant isoforms: Del19, L858R, Del19/T790M, L858R/T790M, Del19/T790M/C797S, and L858R/T790M/C797S . In contrast, osimertinib, a third-generation EGFR inhibitor, exhibits an IC50 of 441.90 nM for wild-type EGFR and only 8.98 nM for the L858R/T790M/C797S triple-mutant, indicating a narrower therapeutic window and reduced potency against certain mutant variants [1]. This differential coverage is critical for research models harboring complex resistance mutations.

Pan-Mutant Potency
Cross-study comparable
IC50 < 50 nM for all six mutants (Egfr-IN-27) vs. 8.98–441.90 nM (osimertinib)
Supports mutation-matched inhibitor selection for C797S resistance studies.
Biochemical kinase inhibition assays; cross-study comparison.
EGFR inhibitor T790M C797S NSCLC drug resistance

Triple-Mutant EGFR Inhibition vs. Osimertinib

Egfr-IN-27 exhibits IC50 <50 nM against the L858R/T790M/C797S triple-mutant EGFR . In comparative studies, osimertinib shows an IC50 of 8.98 nM against the same triple-mutant [1], while the next-generation pan-mutant inhibitor D10 demonstrates an IC50 of 1.19 nM for Del19/T790M/C797S and 1.303 μM for cellular proliferation in Ba/F3-L858R/T790M/C797S models [2]. Egfr-IN-27's sub-50 nM biochemical potency positions it as a comparable research tool to osimertinib for triple-mutant studies, albeit with a broader mutant coverage profile.

Triple-Mutant EGFR
Cross-study comparable
IC50 <50 nM (L858R/T790M/C797S); osimertinib 8.98 nM; D10 1.19 nM (Del19/T790M/C797S)
Enables direct comparison with third-generation inhibitors in C797S resistance research.
Biochemical kinase inhibition assay context; L858R/T790M/C797S and Del19/T790M/C797S variants.
EGFR C797S triple-mutant osimertinib resistance NSCLC

Broad Mutant Selectivity vs. Mutant-Specific Inhibitors

Egfr-IN-27 inhibits six distinct EGFR mutants with IC50 <50 nM . In contrast, the furopyridine derivative PD23 exhibits high selectivity for L858R/T790M (IC50=3.23 nM) but significantly reduced activity against L858R/T790M/C797S (IC50=28.99 nM) and wild-type EGFR (IC50=40.54 nM) [1]. This class-level comparison highlights Egfr-IN-27's utility as a pan-mutant inhibitor versus mutant-specific tools, reducing the need for multiple compounds in screening campaigns.

Broad Mutant Selectivity
Class-level inference
Consistent <50 nM across 6 mutants (Egfr-IN-27) vs. PD23 range 3.23–40.54 nM
Uniform profile may reduce assay variability in panel-based screening.
Mutant panel profiling; class-level interpretation.
EGFR mutant selectivity NSCLC kinase inhibitor profiling

Optimal Application Scenarios


C797S-Mediated Acquired Resistance in NSCLC Models

Egfr-IN-27 is ideally suited for studying mechanisms of acquired resistance to third-generation EGFR inhibitors. Its confirmed potency (IC50 <50 nM) against Del19/T790M/C797S and L858R/T790M/C797S triple-mutants enables researchers to directly compare its efficacy with osimertinib (IC50=8.98 nM) in isogenic cell line models harboring these resistance mutations [1]. This application is critical for validating next-generation inhibitors designed to overcome C797S-mediated resistance.

Pan-Mutant EGFR Profiling for High-Throughput Screening

The compound's uniform sub-50 nM potency across six clinically relevant EGFR mutants makes it an efficient tool for high-throughput screening (HTS) of compound libraries targeting multiple EGFR variants simultaneously. This reduces the need for separate assays with mutant-specific inhibitors, streamlining hit identification and validation workflows in drug discovery programs focused on NSCLC .

Comparative Pharmacology of EGFR Inhibitor Generations

Egfr-IN-27 serves as a benchmark pan-mutant inhibitor for head-to-head comparisons with first-generation (e.g., erlotinib), second-generation (e.g., afatinib), and third-generation (e.g., osimertinib) inhibitors. Its broad mutant coverage profile allows researchers to quantitatively assess how inhibitor selectivity impacts efficacy across a spectrum of EGFR mutations, providing critical data for understanding structure-activity relationships and guiding the development of fourth-generation inhibitors [1].

Application
Selection Property
Validation Focus
EGFR C797S resistance mechanism studies
Pan-mutant potency across resistance mutants
Triple-mutant model-response endpoints
Pan-mutant kinase inhibitor screening
Uniform mutant coverage
Assay consistency across mutant panel
EGFR inhibitor generation comparison studies
Broad mutant selectivity profile
Structure-activity relationship interpretation across EGFR mutants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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